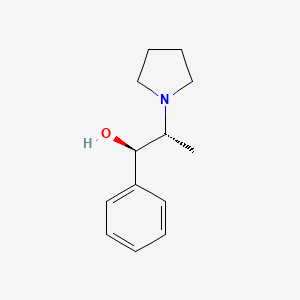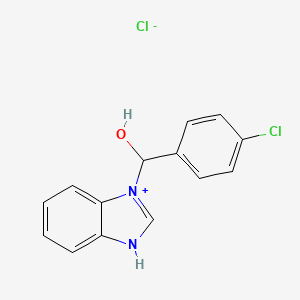
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride typically involves the reaction of benzimidazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole hydrides. Substitution reactions can result in various substituted benzimidazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The compound may also interfere with the synthesis of essential biomolecules, such as nucleic acids and proteins, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
- 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride
- Benzimidazole N-oxides
- Substituted benzimidazole derivatives
Uniqueness
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a methanol moiety These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzimidazole derivatives
属性
CAS 编号 |
70939-94-5 |
|---|---|
分子式 |
C14H12Cl2N2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride |
InChI |
InChI=1S/C14H11ClN2O.ClH/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17;/h1-9,14,18H;1H |
InChI 键 |
CJGFINLRQCRBNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)

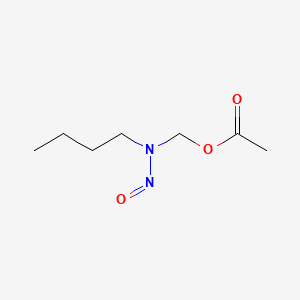
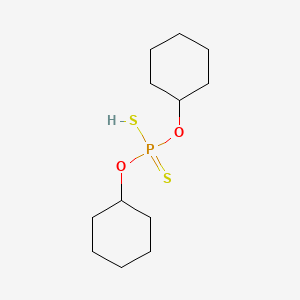
![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
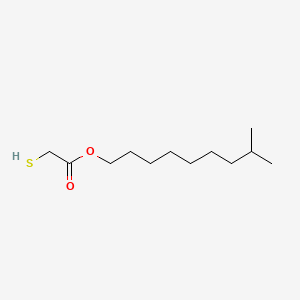
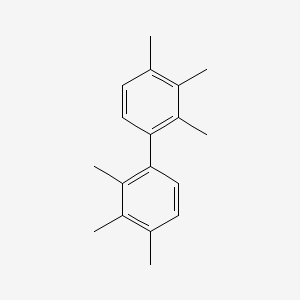

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
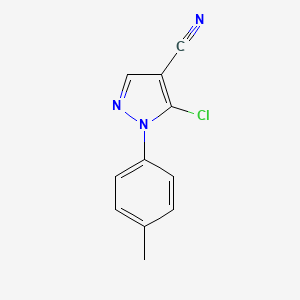

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
